molecular formula C21H22N2O3 B4825923 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide

7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide

Cat. No.: B4825923
M. Wt: 350.4 g/mol
InChI Key: OBYBEPNEJOKNOM-UHFFFAOYSA-N
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Description

7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclic ketones. The key steps in the synthesis may involve:

    Condensation Reactions: Initial condensation of aniline derivatives with cyclic ketones to form intermediate compounds.

    Cyclization: Cyclization of the intermediate compounds to form the quinoline core.

    Functional Group Modifications: Introduction of the prop-2-enyl group and carboxamide functionality through various organic reactions such as alkylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases. Preclinical studies may involve evaluating its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it a candidate for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide include other quinoline derivatives with similar core structures but different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the prop-2-enyl group and carboxamide functionality differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-10-22-19(25)16-11-15-17(12-21(2,3)13-18(15)24)23(20(16)26)14-8-6-5-7-9-14/h4-9,11H,1,10,12-13H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYBEPNEJOKNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NCC=C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 2
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 3
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 6
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide

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